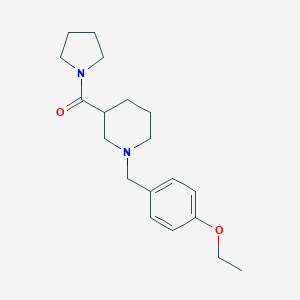![molecular formula C20H30N2O3 B247378 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane, also known as Dizocilpine or MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by Merck & Co. as a potential anesthetic drug. However, its use as an anesthetic was not successful due to its potent and long-lasting effects. Since then, Dizocilpine has been extensively studied for its scientific research applications.
Mecanismo De Acción
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to a specific site on the receptor, which is distinct from the glutamate binding site, and blocks the flow of ions through the receptor channel. This results in the inhibition of the excitatory neurotransmission mediated by the NMDA receptor. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has a high affinity for the NMDA receptor and is considered to be one of the most potent NMDA receptor antagonists.
Biochemical and Physiological Effects:
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to impair learning and memory in rodents and humans, which has led to its use as a research tool for studying the mechanisms of memory formation. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has also been shown to induce analgesia in animal models of pain, which has led to its use as a potential treatment for chronic pain. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in lab experiments is its potent and specific action on the NMDA receptor. This allows researchers to study the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane is its potential toxicity and long-lasting effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in scientific research. One potential direction is the development of new NMDA receptor antagonists with improved pharmacokinetic properties and reduced toxicity. Another direction is the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in combination with other drugs to study the interactions between different neurotransmitter systems. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane could be used in the development of new treatments for neurodegenerative diseases. Overall, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been a valuable tool in scientific research, and its continued use is likely to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane involves the condensation of 3,5-dimethoxybenzoyl chloride with piperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after reacting the reduced intermediate with azepane. This synthesis method has been well-established and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been used in both in vitro and in vivo studies, and its effects on NMDA receptors have been well-characterized.
Propiedades
Nombre del producto |
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane |
|---|---|
Fórmula molecular |
C20H30N2O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-7-17(8-12-22)21-9-5-3-4-6-10-21/h13-15,17H,3-12H2,1-2H3 |
Clave InChI |
HVJSBMJCVPLWQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




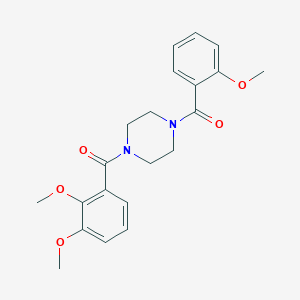
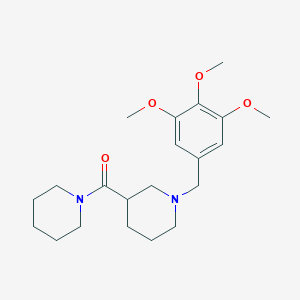
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
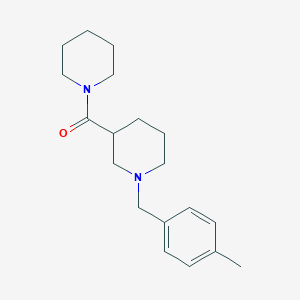
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)
![1-{[1-(1-Naphthylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247312.png)
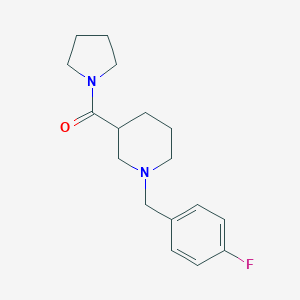
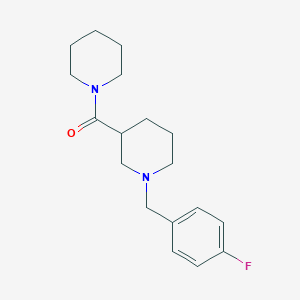
![1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247315.png)

